molecular formula C13H14N2O2 B1451877 1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1154196-42-5

1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1451877
CAS No.: 1154196-42-5
M. Wt: 230.26 g/mol
InChI Key: KZQSTFHDRZXJJI-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a carboxylic acid group at the 4-position, a methyl group at the 5-position, and a 2,4-dimethylphenyl substituent at the 1-position. Structural elucidation for such compounds typically employs IR, NMR (¹H and ¹³C), mass spectrometry, and elemental analysis . The 2,4-dimethylphenyl group contributes to steric bulk and lipophilicity, which may influence solubility, crystallinity, and biological interactions.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-5-12(9(2)6-8)15-10(3)11(7-14-15)13(16)17/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQSTFHDRZXJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C=N2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pyrazole Core

  • The pyrazole ring is commonly synthesized by condensation of hydrazine derivatives (e.g., methylhydrazine) with β-dicarbonyl compounds or α,β-unsaturated esters.
  • For example, methylhydrazine aqueous solution reacts with α-difluoroacetyl intermediates in the presence of catalysts like potassium iodide to induce cyclization and form the pyrazole ring system.

Substitution on Phenyl Ring

  • The 2,4-dimethylphenyl substituent can be introduced either by using appropriately substituted starting materials (e.g., 2,4-dimethylphenyl hydrazine or 2,4-dimethyl-substituted β-ketoesters) or by post-pyrazole ring functionalization.
  • Substitution reactions may involve halogenation followed by nucleophilic aromatic substitution or direct coupling methods.

Carboxylic Acid Group Introduction

  • The carboxylic acid at position 4 of the pyrazole ring is often introduced via hydrolysis of ester intermediates.
  • For instance, ethyl pyrazole carboxylates are hydrolyzed under alkaline conditions (NaOH in water) at elevated temperatures (around 80°C), followed by acidification to precipitate the acid.

Purification

  • Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water) is a common purification method to remove isomers and impurities.
  • Optimal recrystallization solvent mixtures range from 35-65% alcohol in water, with heating and cooling cycles to maximize purity (up to 99.6% by HPLC).

Detailed Example Synthesis (Adapted from Related Pyrazole-4-Carboxylic Acid Derivatives)

Step Reagents/Conditions Description Yield / Purity
1. Preparation of α-substituted ester intermediate α,β-unsaturated ester + 2,2-dimethylacetyl halide + acid-binding agent, low temperature Substitution and hydrolysis to form α-difluoroacetyl intermediate High yield (~90%)
2. Condensation and cyclization α-difluoroacetyl intermediate + methylhydrazine aqueous solution + catalyst (KI or NaI), low temperature, then temperature rise under reduced pressure Formation of pyrazole ring and cyclization Moderate to high yield (75-80%)
3. Acidification and isolation Acidify reaction mixture to pH 1-2 with HCl, cool, stir, filter Precipitation of crude pyrazole carboxylic acid Crude product with ~95% target isomer
4. Recrystallization Recrystallize from 35-65% aqueous alcohol (methanol, ethanol, or isopropanol) Purification to remove isomers and impurities Final purity >99.5%, yield ~75%

Research Findings on Preparation Efficiency and Purity

  • The use of 2,2-difluoroacetyl halides and methylhydrazine in the presence of potassium iodide catalyst improves the isomer ratio and chemical purity compared to older methods.
  • Recrystallization solvent composition and temperature control are critical to achieving high purity and yield.
  • The reaction conditions (temperature, solvent, catalyst) are optimized to minimize side reactions and isomer formation.
  • Hydrolysis of ester intermediates under alkaline conditions followed by acidification is a reliable method for obtaining the carboxylic acid functionality with good yields (60-80%).
  • The entire synthetic route is scalable, with careful control of reaction parameters to maintain consistent quality.

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Product
Starting materials α,β-unsaturated esters; substituted hydrazines Determines substitution pattern on pyrazole and phenyl rings
Catalyst Potassium iodide or sodium iodide Enhances cyclization efficiency and selectivity
Temperature Low temperature (-30 to 0°C) for condensation; moderate heating for cyclization Controls reaction rate and isomer formation
Hydrolysis NaOH aqueous solution, 80°C, 4 hours Converts esters to carboxylic acids
Acidification 2M HCl, pH 1-2, cooling to 10-15°C Precipitates crude acid product
Recrystallization solvent 35-65% aqueous alcohol (methanol, ethanol, isopropanol) Removes impurities, improves purity
Yield 60-80% overall Dependent on reaction optimization
Purity (HPLC) >99.5% after recrystallization High-quality product for application

Chemical Reactions Analysis

1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Condensation: The carboxylic acid group can participate in condensation reactions to form esters, amides, and other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity and Solubility : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to polar substituents like methoxy (e.g., ) or hydroxyl groups. Halogenated analogs (e.g., ) exhibit even higher hydrophobicity but may suffer from reduced aqueous solubility .
  • Acidity : Electron-withdrawing groups (e.g., halogens in ) lower the pKa of the carboxylic acid, increasing acidity. In contrast, electron-donating groups (e.g., methoxy in ) or alkyl substituents (as in the target compound) result in weaker acidity .
  • Crystallinity : Bulky substituents like cyclohexyl () or diphenyl () influence crystal packing, as evidenced by SHELX-based structural analyses .

Biological Activity

1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, which are five-membered heterocyclic compounds known for their diverse biological activities. This compound's structure includes a 2,4-dimethylphenyl group and a carboxylic acid functional group, making it a subject of interest in medicinal chemistry due to its potential therapeutic applications.

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 1154196-42-5

Biological Activities

Research indicates that 1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid exhibits several biological activities, including:

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid were tested against various bacterial strains such as E. coli and S. aureus. Results indicated that certain derivatives displayed notable antibacterial effects, suggesting potential for development into antimicrobial agents .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In one study, pyrazole derivatives demonstrated the ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. The anti-inflammatory activity was comparable to standard drugs such as dexamethasone at specific concentrations .

Anticancer Potential

Research into the anticancer properties of pyrazoles has revealed promising results. Some derivatives have shown inhibitory activity against cancer cell lines through mechanisms that may involve the modulation of key signaling pathways associated with tumor growth and metastasis . For example, certain pyrazole compounds have been reported to inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

The biological activity of 1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Modulation : It can bind to specific receptors or proteins that play a role in cellular signaling related to inflammation and cancer progression.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Antibacterial Activity Study : A series of pyrazole compounds were synthesized and evaluated against E. coli and S. aureus. The results indicated that certain derivatives had significant antibacterial activity, with some exhibiting effects comparable to established antibiotics .
  • Anti-inflammatory Study : A study tested multiple pyrazole derivatives for their ability to inhibit TNF-α and IL-6 production in cell cultures. Compounds showed up to 85% inhibition at optimal concentrations, indicating strong anti-inflammatory potential .
  • Anticancer Study : Research on the anticancer properties of pyrazoles revealed that specific derivatives could inhibit cell proliferation in various cancer cell lines through targeted pathways. Compounds were tested for cytotoxicity and showed synergistic effects when combined with conventional chemotherapy agents like doxorubicin .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/CellsResults/FindingsReference
AntimicrobialE. coli, S. aureusSignificant antibacterial activity
Anti-inflammatoryCell culturesUp to 85% inhibition of TNF-α and IL-6 production
AnticancerVarious cancer cell linesInhibition of cell proliferation; synergistic effects with doxorubicin

Q & A

Q. What are the optimized synthetic routes for 1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or via multi-step reactions using intermediates like ethyl acetoacetate. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove residues .
  • Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) optimize cyclization efficiency .
    Yield improvements (e.g., from 60% to >85%) are achieved by controlling stoichiometry and reflux duration. Impurities like unreacted phenylhydrazine derivatives are mitigated via recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Answer:

  • FTIR and NMR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and substituent positions (e.g., methyl protons at δ 2.3–2.5 ppm in ¹H NMR) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental spectral data .

Q. How is the compound screened for preliminary biological activity in academic research?

Answer:

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) and anti-inflammatory effects using COX-2 inhibition assays .
  • Dosage : Initial screenings use 10–100 µM concentrations. Positive controls (e.g., ibuprofen for COX-2) validate assay reliability .
  • Limitations : Low solubility in aqueous buffers may necessitate DMSO solubilization, requiring cytotoxicity controls .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or halogenation) alter the compound’s bioactivity and pharmacokinetics?

Answer:

  • Substituent effects : Fluorine or chlorine at the phenyl ring enhances antimicrobial potency by increasing lipophilicity and membrane penetration . Methyl groups at the 2,4-positions (vs. para-substitution) reduce steric hindrance, improving target binding .
  • Pharmacokinetic profiling : LogP values (experimental or computed) predict absorption; carboxylic acid groups may limit blood-brain barrier penetration but enhance renal excretion .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Answer:

  • Assay standardization : Discrepancies arise from differences in cell lines (e.g., RAW 264.7 vs. THP-1 for inflammation) or incubation times. Harmonize protocols using guidelines like OECD 423 .
  • Impurity analysis : HPLC-MS identifies byproducts (e.g., decarboxylated derivatives) that may skew activity readings .
  • Computational validation : Molecular docking (e.g., with COX-2 PDB 5KIR) clarifies whether observed variations stem from binding mode differences .

Q. What mechanistic studies elucidate the compound’s interaction with enzymatic targets?

Answer:

  • Enzyme kinetics : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ) for targets like dihydrofolate reductase .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
  • Mutagenesis studies : Replace key residues (e.g., Arg120 in COX-2) to identify critical binding interactions .

Q. How is the compound’s stability assessed under physiological conditions for drug development?

Answer:

  • pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; monitor degradation via LC-MS .
  • Plasma stability : Human plasma incubations (37°C, 1–6 hours) quantify esterase-mediated hydrolysis of methyl esters .
  • Light/heat stress tests : Accelerated stability studies (40°C/75% RH for 4 weeks) guide storage recommendations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

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